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Compound of Interest

Compound Name: 3,5-Dimethoxyphenethylamine

Cat. No.: B1580640

Introduction

3,5-Dimethoxyphenethylamine (3,5-DMPEA), a fascinating molecule within the
phenethylamine class, holds a unique position in the landscape of neuropharmacological
research. Structurally, it is a positional isomer of the more extensively studied 2,5-
dimethoxyphenethylamine and a close analog of the classic psychedelic, mescaline (3,4,5-
trimethoxyphenethylamine). This guide provides a comprehensive technical overview of 3,5-
DMPEA, intended for researchers, scientists, and professionals in the field of drug
development. We will delve into its chemical identity, synthesis, physicochemical
characteristics, pharmacological profile, and analytical methodologies, offering a foundational
understanding for its application in scientific inquiry.

Chemical Identity and Physicochemical Properties

Proper identification and characterization are paramount in scientific research. The
fundamental identifiers and physicochemical properties of 3,5-Dimethoxyphenethylamine are
summarized below.
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Property Value Source
2-(3,5-

IUPAC Name ) ] --INVALID-LINK--[1]
dimethoxyphenyl)ethanamine

CAS Number 3213-28-3 --INVALID-LINK--[1]
4-Desmethoxymescaline,

Synonyms --INVALID-LINK--
DMPEA-6

Molecular Formula C10H15NO2 --INVALID-LINK--[1]

Molecular Weight 181.23 g/mol --INVALID-LINK--[1]
Not specified in literature; likely

Appearance ] ] )
an oil or low-melting solid

Boiling Point Predicted: ~297.8 °C --INVALID-LINK--[2]

Melting Point Not specified in literature

Solubility Predicted: LogP = 1.2 --INVALID-LINK--[1]

Chemical Synthesis

The synthesis of 3,5-Dimethoxyphenethylamine typically follows established routes for
phenethylamine production, starting from the corresponding benzaldehyde. A general and
reliable method involves a Henry reaction followed by reduction.

General Synthetic Workflow

Step 1: Nitrostyrene Formation Step 2: Reduction

Nitror_nethane, \ ) (
G,S—Dimethoxybenzaldehyde)wbﬁ)etawitr0—3,5—dimethoxystyrene) LiAlH4 or H2/Pd-C C‘,5—Dimethoxyphenethylamine)
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Caption: General synthetic route for 3,5-Dimethoxyphenethylamine.

Detailed Experimental Protocol (Adapted from Mescaline
Synthesis)

The following protocol is adapted from the well-documented synthesis of mescaline and is
applicable to the preparation of 3,5-Dimethoxyphenethylamine with minor modifications.[3]

Step 1: Synthesis of 3-Nitro-3,5-dimethoxystyrene

e To a solution of 3,5-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid, add
nitromethane (2 equivalents) and ammonium acetate (1 equivalent).

e Heat the reaction mixture on a steam bath for 1-2 hours.
» Upon cooling, the nitrostyrene product will precipitate as a crystalline solid.

o Collect the crystals by filtration, wash thoroughly with water, and dry. Recrystallization from a
suitable solvent like ethanol can be performed for further purification.

Step 2: Reduction of 3-Nitro-3,5-dimethoxystyrene to 3,5-Dimethoxyphenethylamine

e Prepare a suspension of lithium aluminum hydride (LAH) (2-3 equivalents) in a dry, aprotic
solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.qg.,
nitrogen or argon).

o Slowly add a solution of 3-nitro-3,5-dimethoxystyrene (1 equivalent) in the same solvent to
the LAH suspension at a rate that maintains a gentle reflux.

o After the addition is complete, continue to reflux the mixture for several hours to ensure
complete reduction.

¢ Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the
sequential addition of water, followed by a 15% sodium hydroxide solution, and then more
water.

« Filter the resulting aluminum salts and wash them with the reaction solvent.
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o Combine the filtrate and washes, and remove the solvent under reduced pressure to yield
the crude 3,5-Dimethoxyphenethylamine.

e The product can be further purified by distillation under high vacuum or by conversion to a
salt (e.g., hydrochloride) and recrystallization.

Pharmacology and Mechanism of Action

The pharmacological profile of 3,5-Dimethoxyphenethylamine is primarily understood through
its relationship with mescaline and other "scaline" derivatives, which are 4-substituted-3,5-
dimethoxyphenethylamines.[4][5][6] The primary mechanism of action for this class of
compounds is agonism at serotonin receptors, particularly the 5-HT2 subfamily.

Serotonin Receptor Interactions

Psychedelic phenethylamines are known to exert their effects primarily through agonism at the
5-HT2A receptor.[6] While specific binding data for 3,5-DMPEA is not extensively published,
studies on related "scalines" provide valuable insights. Generally, 3,4,5-trisubstituted
phenethylamines, including mescaline, exhibit moderate to high affinity for the 5-HT2A receptor.
[7][8] It is hypothesized that 3,5-DMPEA also acts as a 5-HT2A receptor agonist, though likely
with a different potency and efficacy profile compared to its 3,4,5- and 2,4,5-substituted
counterparts.

The substitution pattern on the phenyl ring significantly influences receptor affinity and
functional activity. For instance, the 2,4,5-substitution pattern often leads to higher potency than
the 3,4,5-pattern.[7] As 3,5-DMPEA lacks a substituent at the 4-position, its potency is
expected to be lower than that of mescaline and other 4-substituted scalines.

Potential Signaling Pathways

Agonism at the 5-HT2A receptor initiates a cascade of intracellular signaling events. The
canonical pathway involves the activation of Gg/11 proteins, leading to the stimulation of
phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into
inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn,
trigger the release of intracellular calcium and the activation of protein kinase C (PKC),
respectively.
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Caption: Postulated 5-HT2A receptor signaling cascade for 3,5-DMPEA.

Analytical Methods

The detection and quantification of 3,5-Dimethoxyphenethylamine and its isomers are crucial
in forensic toxicology, clinical chemistry, and research settings. Gas chromatography-mass
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spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most
common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of phenethylamines. However, due to the presence
of a primary amine group, derivatization is often necessary to improve chromatographic peak
shape and thermal stability.

Sample Preparation and Derivatization:

o Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to
isolate the analyte from biological matrices such as urine or blood.

» Derivatization: Acylation with reagents like trifluoroacetic anhydride (TFAA),
pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is common.
These derivatizing agents react with the primary amine to form stable, volatile amides that
are amenable to GC analysis.

GC-MS Parameters (General):

e Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is
typically used.

e Injection: Split or splitless injection depending on the required sensitivity.

o Oven Program: A temperature gradient program is used to separate the analyte from other
matrix components.

e Mass Spectrometry: Electron ionization (El) is the standard ionization technique. The mass
spectrum of the derivatized 3,5-DMPEA will show a characteristic molecular ion and
fragmentation pattern. For underivatized dimethoxyphenethylamine isomers, the mass
spectra are often very similar, with major fragment ions around m/z 151/152.[9][10]
Therefore, chromatographic separation of isomers is critical for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)
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LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and
selectivity for the analysis of phenethylamines without the need for derivatization.

LC-MS/MS Parameters (General):
e Column: A C18 reversed-phase column is commonly used.

» Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid) and
an organic solvent (e.g., acetonitrile or methanol).

« lonization: Electrospray ionization (ESI) in positive ion mode is typically employed.

o Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification, where a
specific precursor ion (the protonated molecule [M+H]") is selected and fragmented to
produce characteristic product ions. This provides a high degree of specificity.

Research Applications

3,5-Dimethoxyphenethylamine serves as a valuable tool in several areas of research:

o Structure-Activity Relationship (SAR) Studies: As a structural analog of mescaline and other
psychedelic phenethylamines, 3,5-DMPEA is crucial for understanding how the position of
substituents on the phenyl ring influences pharmacological activity at serotonin receptors.[6]
[7][8] By comparing its effects to those of its isomers and other related compounds,
researchers can elucidate the structural requirements for receptor binding and functional
agonism.

e Pharmacological Probe: In studies investigating the function of the 5-HT2 receptor family,
3,5-DMPEA can be used as a probe to explore the consequences of receptor activation.

e Precursor for Novel Compounds: The phenethylamine backbone of 3,5-DMPEA can be
chemically modified to synthesize novel compounds with potentially unique pharmacological
properties. This is particularly relevant in the field of medicinal chemistry and drug discovery.

Conclusion

3,5-Dimethoxyphenethylamine is a significant compound for researchers in pharmacology
and medicinal chemistry. Its close structural relationship to mescaline and other psychoactive
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phenethylamines makes it an important subject for SAR studies and a useful tool for
investigating the function of the serotonergic system. A thorough understanding of its chemical
properties, synthesis, and analytical methods is essential for its effective application in a
research context. This guide provides a foundational overview to support and encourage
further scientific exploration of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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